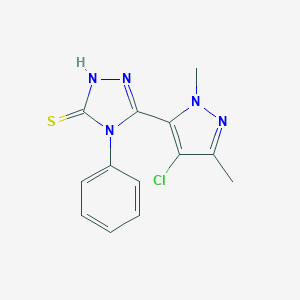![molecular formula C26H23ClF2N4O B456996 (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456996.png)
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features a combination of pyrazole and indazole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-chloro-1-ethyl-1H-pyrazole and 4-fluorobenzaldehyde. The synthesis could involve:
Condensation Reactions: Combining the pyrazole and indazole structures.
Substitution Reactions: Introducing the chloro and fluoro groups.
Cyclization Reactions: Forming the hexahydroindazole ring.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its potential as a drug candidate. Its interactions with biological targets can be explored to understand its pharmacological properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties. It might also find applications in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: A similar compound with slight variations in the substituents.
This compound: Another similar compound with different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures. This unique structure might confer specific properties, such as enhanced biological activity or improved stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C26H23ClF2N4O |
|---|---|
Peso molecular |
480.9g/mol |
Nombre IUPAC |
(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C26H23ClF2N4O/c1-2-32-15-22(27)24(30-32)26(34)33-25(17-8-12-20(29)13-9-17)21-5-3-4-18(23(21)31-33)14-16-6-10-19(28)11-7-16/h6-15,21,25H,2-5H2,1H3/b18-14+ |
Clave InChI |
BBQWRTPGSQMHSJ-NBVRZTHBSA-N |
SMILES isomérico |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)F)/C3=N2)C5=CC=C(C=C5)F)Cl |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)F)C3=N2)C5=CC=C(C=C5)F)Cl |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)F)C3=N2)C5=CC=C(C=C5)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-PHENYL-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456914.png)
![N-(4-bromobenzoyl)-N'-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456915.png)
![2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B456916.png)
![N-ethyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456918.png)
![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B456919.png)
![N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456920.png)
methanone](/img/structure/B456924.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B456927.png)

![N-isobutyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B456930.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B456932.png)
![5-(5-Chlorothiophen-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456933.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B456934.png)
![2-[3-(2,4-dimethoxyphenyl)-1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B456935.png)
